molecular formula C20H18FN5 B2539606 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-93-8

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2539606
CAS No.: 338977-93-8
M. Wt: 347.397
InChI Key: SMMBDVMRWAPPBA-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of the fluorophenyl group and the piperidino substituent enhances its biological activity, making it a promising candidate for drug development.

Scientific Research Applications

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Future Directions

Quinazoline derivatives, including “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline”, are a promising area of research for the development of new therapeutic agents. Future research could focus on optimizing the structure of these compounds to enhance their therapeutic efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline ring is formed by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Piperidino Substitution: The piperidino group is incorporated through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazole and quinazoline moieties but differs in the substitution pattern and biological activity.

    1,2,4-Triazolo[4,3-b]thiadiazine: Contains a thiadiazine ring instead of the quinazoline ring, leading to different pharmacological properties.

    1,2,4-Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring, showing distinct biological activities.

Uniqueness

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of the fluorophenyl and piperidino groups, which enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c21-16-10-4-2-8-14(16)18-23-24-19-15-9-3-5-11-17(15)22-20(26(18)19)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMBDVMRWAPPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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